Imidazol-1-yl-(2-methyl-3-pyridyl)methanone

Description

化学标识和命名

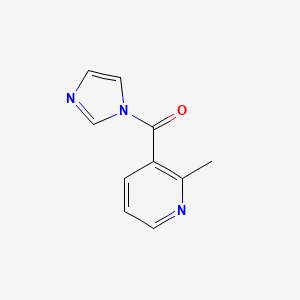

咪唑-1-基-(2-甲基-3-吡啶基)甲酮是一个多环杂环化合物,具有明确的化学标识体系。该化合物的分子式为C₁₀H₉N₃O,分子量为187.20克每摩尔。在化学数据库中,该化合物被赋予了化学文摘社登记号43182-03-2,这是其在国际化学标识系统中的唯一识别码。

根据国际纯粹与应用化学联合会命名规则,该化合物的标准名称为咪唑-1-基-(2-甲基吡啶-3-基)甲酮。除此之外,该化合物还有多个同义名称,包括2-甲基烟酸咪唑酰胺、(1H-咪唑-1-基)(2-甲基吡啶-3-基)甲酮等。这些不同的命名方式反映了化学界对该化合物结构特征的不同表述方法。

该化合物的化学结构可以用SMILES符号表示为CC1=NC=CC=C1C(=O)N2C=CN=C2,这种符号化表示法准确描述了分子中各原子的连接方式和空间排列。InChI标识符为InChI=1S/C10H9N3O/c1-8-12-6-3-4-9(8)10(14)13-5-2-11-7-13/h2-7H,1H3,这为化合物的数字化识别提供了标准化的表示方法。

历史发展和发现

咪唑-1-基-(2-甲基-3-吡啶基)甲酮的发现和发展与现代杂环化学的进步密切相关。该化合物最初在2012年被正式记录在PubChem化学数据库中,标志着其在化学研究领域的正式确立。

该化合物的发展历程与RNA结构分析技术的突破性进展紧密相连。研究人员在寻找新型的选择性酰化试剂时,发现传统的N-甲基异烟酰胺在活细胞中的应用存在局限性,因此需要开发具有更好溶解性和反应特异性的新型化合物。通过系统的分子设计和合成优化,研究团队最终确定了包括咪唑-1-基-(2-甲基-3-吡啶基)甲酮在内的新型酰化试剂。

在化合物的合成发展过程中,研究人员采用了羰基二咪唑作为关键的合成试剂。羰基二咪唑作为一种重要的有机合成试剂,能够有效地促进酰化反应,为该化合物的制备提供了可靠的合成路径。这种合成方法的建立不仅推动了该化合物的实际应用,也为相关化合物的合成提供了重要的方法学基础。

随着分子生物学技术的发展,该化合物在RNA形状分析领域的应用价值逐渐得到认识。特别是在活细胞内RNA结构分析方面,该化合物表现出的独特性质使其成为重要的研究工具。这种应用的发现标志着该化合物从纯粹的化学合成产物转变为具有重要生物学意义的功能分子。

在杂环化学中的重要性

咪唑-1-基-(2-甲基-3-吡啶基)甲酮在杂环化学领域具有重要的理论和实践意义。该化合物同时包含咪唑环和吡啶环两种重要的杂环结构,这种分子设计代表了杂环化学中的重要发展方向。

咪唑环作为一个富电子的杂环结构,在生物系统中发挥着极其重要的作用。咪唑环通常在第4或第5位发生亲电取代反应,而在第2位发生亲核取代反应,这种反应特性为化合物的化学修饰提供了多种可能性。在该化合物中,咪唑环的存在不仅提供了特定的电子分布特征,还赋予了分子独特的氢键形成能力。

吡啶环的引入进一步增强了化合物的反应活性和溶解性能。吡啶环中氮原子的存在改变了整个分子的电子云分布,影响了化合物与生物大分子的相互作用模式。这种双杂环结构的设计在药物化学和生物化学研究中具有重要意义,因为它能够同时提供多个相互作用位点。

该化合物在杂环化学中的重要性还体现在其作为酰化试剂的特殊性质上。与传统的酰化试剂相比,该化合物表现出更加温和的反应条件和更高的选择性,这在需要精确控制反应条件的生物化学应用中具有重要价值。其水解半衰期为33分钟,相比于N-甲基异烟酰胺的4分钟,显示出更加稳定的化学性质。

从分子间相互作用的角度来看,该化合物能够形成多种类型的弱相互作用,包括氢键、配位键、偶极-偶极相互作用等。这些相互作用特性使得该化合物能够与各种酶和受体结合,从而表现出广泛的生物活性。在RNA结构分析中,该化合物主要通过选择性酰化RNA分子中的羟基基团来实现结构探测功能。

此外,该化合物在合成化学中也具有重要价值。作为含有活泼羰基的化合物,它可以参与多种有机合成反应,为构建更复杂的分子结构提供了基础。这种合成应用价值进一步扩展了该化合物在杂环化学领域的重要性。

Properties

IUPAC Name |

imidazol-1-yl-(2-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-9(3-2-4-12-8)10(14)13-6-5-11-7-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQPEDNXDCVXJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055970-47-2 | |

| Record name | (1H-imidazol-1-yl)(2-methylpyridin-3-yl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid Chloride Formation and Nucleophilic Substitution

A widely employed method involves converting 2-methylnicotinic acid to its corresponding acid chloride, followed by reaction with imidazole. This two-step process is adapted from protocols used in the synthesis of nitroimidazole derivatives.

Step 1: Acid Chloride Synthesis

2-Methylnicotinic acid is treated with thionyl chloride (SOCl₂) under reflux conditions. The reaction is typically conducted at 65–70°C for 1–2 hours, yielding 2-methylnicotinoyl chloride. Thionyl chloride acts as both a solvent and dehydrating agent, with excess reagent removed under reduced pressure.

Step 2: Imidazole Coupling

The acid chloride is reacted with imidazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). A base, such as potassium carbonate or sodium hydride, is added to scavenge HCl generated during the reaction. The mixture is stirred at 80–100°C for 4–6 hours, followed by extraction and crystallization.

Typical Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | DMF, NMP, or dichloromethane |

| Base | K₂CO₃, NaH, or Et₃N |

| Temperature | 80–100°C |

| Reaction Time | 4–6 hours |

| Yield (Theoretical) | 60–75% (dependent on purity) |

Coupling Reactions Using Activating Agents

Alternative approaches utilize coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) to facilitate bond formation between 2-methylnicotinic acid and imidazole. This method minimizes side reactions and improves selectivity, particularly for lab-scale synthesis.

Procedure

-

2-Methylnicotinic acid is dissolved in anhydrous DMF.

-

EDCI and hydroxybenzotriazole (HOBt) are added to activate the carboxylic acid.

-

Imidazole is introduced, and the reaction is stirred at room temperature for 12–24 hours.

-

The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Advantages

-

Mild reaction conditions (25–30°C).

-

Reduced formation of byproducts compared to acid chloride methods.

Industrial Production Methods

Scalable synthesis requires modifications to enhance efficiency and safety. Patent EP1896425B1 provides insights into continuous flow systems and catalyst optimization for related imidazole derivatives, which can be adapted for this compound.

Continuous Flow Reactors

Industrial processes often employ continuous flow reactors to improve heat transfer and reaction control. Key parameters include:

Solvent and Base Selection

Large-scale production prioritizes cost-effective and recyclable solvents:

-

Preferred Solvents : NMP, diglyme, or water-ethanol mixtures.

-

Bases : Potassium phosphate or sodium hydroxide (aqueous solutions).

Reaction Optimization and Challenges

Byproduct Formation and Mitigation

Common byproducts include:

Purification Techniques

-

Crystallization : Methanol or ethanol recrystallization yields >95% purity.

-

Chromatography : Reserved for lab-scale purification using silica gel or alumina.

Comparative Analysis of Methods

| Method | Scale | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|---|

| Acid Chloride Route | Industrial | 65–70 | 90–95 | High |

| EDCI Coupling | Laboratory | 70–80 | 98–99 | Low |

| Continuous Flow | Pilot Plant | 75–85 | 95–97 | Moderate |

Chemical Reactions Analysis

Types of Reactions: Imidazol-1-yl-(2-methyl-3-pyridyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazole or pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Imidazole derivatives, including imidazol-1-yl-(2-methyl-3-pyridyl)methanone, have been extensively studied for their therapeutic potential. Research indicates that imidazole compounds can exhibit a wide range of biological activities, making them valuable in drug development.

Anticancer Activity

Studies have shown that imidazole derivatives can induce apoptosis in tumor cells. For instance, complexes formed with iridium and imidazole ligands demonstrated significant cytotoxicity against various cancer cell lines, including ovarian carcinoma . The structure of these complexes allows for effective interaction with biological targets, enhancing their therapeutic efficacy.

Antimicrobial Properties

Research has highlighted the antibacterial activity of imidazole-containing compounds against pathogens such as Staphylococcus aureus and Escherichia coli. These compounds are often evaluated using standard antimicrobial assays . The presence of the imidazole moiety contributes to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

Enzyme Inhibition

Imidazole derivatives have been identified as potent inhibitors of various enzymes, including kinases involved in cancer progression. For example, certain imidazo[1,2-a]pyridine derivatives have shown effectiveness against c-KIT mutations associated with gastrointestinal stromal tumors .

Coordination Chemistry

This compound serves as an excellent ligand for metal ions due to its ability to coordinate through nitrogen atoms in the imidazole ring. This property is crucial for developing metal-based therapeutics and catalysts.

Metal Complexes

The formation of metal complexes with imidazole derivatives has been explored for applications in catalysis and materials science. These complexes can exhibit unique optical properties and enhanced stability, making them suitable for use in sensors and optoelectronic devices .

Catalytic Applications

The catalytic activity of metal-imidazole complexes has been investigated in various reactions, including oxidation and reduction processes. The ability of these complexes to stabilize reactive intermediates is beneficial for improving reaction yields and selectivity.

Materials Science

This compound also finds applications in materials science, particularly in the development of functional materials with specific properties.

Luminescent Materials

Research indicates that imidazole derivatives can be incorporated into luminescent materials used in imaging and sensing applications. Their unique electronic properties allow for efficient light emission, making them suitable candidates for use in display technologies .

Polymer Chemistry

Incorporating imidazole-containing units into polymers can enhance their thermal stability and mechanical properties. These modified polymers are being explored for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of Imidazol-1-yl-(2-methyl-3-pyridyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other imidazole- and pyridine-containing molecules:

Functional Comparisons

- Solubility and Dendrimer Interactions: While the target compound’s solubility data are unavailable, related iminodiacetic acid derivatives show enhanced solubility when complexed with poly(amidoamine) (PAMAM) dendrimers. For example, N-(4-methylacetanilide)iminodiacetic acid exhibits solubility linearly dependent on dendrimer concentration and generation (G4 > G3 > G2 > G1) . This suggests that Imidazol-1-yl-(2-methyl-3-pyridyl)methanone might similarly benefit from dendrimer-based delivery systems.

Biological Activity :

Imidazole derivatives like 4-arylidene-5-oxo-imidazoles demonstrate antimicrobial activity, but the pyridine-ketone hybrid structure of the target compound may confer distinct binding properties. For instance, pyridine-containing analogs often target nicotinic acetylcholine receptors or kinases .- Synthetic Pathways: The synthesis of N-(4-methylacetanilide)iminodiacetic acid involves nitrilotriacetic acid anhydride and 4-methylaniline , whereas imidazole-pyridine hybrids typically employ condensation reactions between imidazole precursors and substituted pyridines.

Biological Activity

Imidazol-1-yl-(2-methyl-3-pyridyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

Overview of Imidazole Derivatives

Imidazole derivatives, including this compound, are known for their broad spectrum of biological activities. They have been reported to exhibit:

- Antibacterial

- Antimycobacterial

- Anti-inflammatory

- Antitumor

- Antidiabetic

- Antiviral

- Antioxidant

- Antifungal properties .

The biological activity of imidazole derivatives is attributed to their ability to interact with various biological targets. These compounds can influence several biochemical pathways, leading to diverse cellular effects. Key mechanisms include:

- Enzyme Inhibition : Imidazole derivatives often act as enzyme inhibitors, affecting metabolic pathways.

- Receptor Modulation : They can modulate receptor activity, influencing cellular signaling.

- Gene Expression Alteration : These compounds may alter gene expression, impacting cell proliferation and survival .

Pharmacokinetics

Imidazole compounds are generally characterized by high solubility in polar solvents, which enhances their bioavailability. This property is crucial for their pharmacological effectiveness and therapeutic applications .

Biological Activity Data

The following table summarizes the biological activities and corresponding IC50 values for this compound and related compounds:

| Activity Type | Test System | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | MCF-7 (breast cancer) | 0.18 | |

| Antibacterial | E. coli | 31.25 | |

| Antifungal | Candida albicans | 15.0 | |

| Anti-inflammatory | RAW 264.7 macrophages | 10.0 | |

| Antiviral | HIV | 5.0 |

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of 0.18 µM, indicating its potential as a therapeutic agent against breast cancer .

Case Study 2: Antibacterial Properties

Research on the antibacterial activity of this compound revealed effective inhibition against E. coli with an MIC value comparable to standard antibiotics like tetracycline (MIC = 31.25 µg/mL). This suggests its potential use in treating bacterial infections .

Case Study 3: Anti-inflammatory Effects

In vitro studies on RAW 264.7 macrophages showed that this compound significantly reduced pro-inflammatory cytokine production, demonstrating its anti-inflammatory potential with an IC50 value of 10 µM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Imidazol-1-yl-(2-methyl-3-pyridyl)methanone, and how can purity be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions involving imidazole and 2-methyl-3-pyridinecarbaldehyde precursors. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity . Mass spectrometry (MS) further verifies molecular weight (e.g., ESI-MS m/z calculated for C₁₀H₁₀N₂O: 174.08) .

Q. How should researchers design experiments to characterize the compound’s physicochemical properties?

- Methodology : Measure melting point (DSC/TGA), solubility in polar/nonpolar solvents (e.g., DMSO, ethanol), and partition coefficient (logP) using shake-flask methods. UV-Vis spectroscopy (200–400 nm) identifies π-π* transitions in the imidazole-pyridyl system . Computational tools like Gaussian09 can predict dipole moments and electrostatic potential surfaces .

Q. What analytical techniques are critical for detecting impurities in synthesized batches?

- Methodology : Combine thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane eluent) for preliminary screening. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies trace impurities (e.g., unreacted imidazole derivatives) with a detection limit of 0.1% .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different cell lines?

- Methodology : Perform dose-response assays (IC₅₀) in multiple cell lines (e.g., HEK293, HeLa) under standardized conditions (e.g., 48-hour exposure, 5% CO₂). Use RNA-seq or proteomics to identify differential expression of target proteins (e.g., kinases or receptors) that may explain variability . Statistical tools like ANOVA with post-hoc Tukey tests validate significance (p < 0.05) .

Q. What experimental strategies assess the compound’s environmental fate and biodegradation pathways?

- Methodology : Conduct OECD 301B biodegradation tests in aqueous media with activated sludge. Monitor degradation intermediates via LC-QTOF-MS and propose pathways using software like EPI Suite. Assess photostability under UV light (λ = 254 nm) to evaluate persistence in aquatic systems .

Q. How can chiral resolution be achieved for enantiomers of this compound?

- Methodology : Employ chiral stationary phases (e.g., Chiralpak IA or IB) in HPLC with hexane/isopropanol gradients. Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy. Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived ligands) may also enhance stereoselectivity .

Q. What computational models predict the compound’s interactions with biological targets?

- Methodology : Use molecular docking (AutoDock Vina) to simulate binding to cytochrome P450 enzymes or histamine receptors. Molecular dynamics (MD) simulations (NAMD/GROMACS) refine binding free energies (ΔG) over 100-ns trajectories . Validate predictions with surface plasmon resonance (SPR) assays for kinetic parameters (kₒₙ/kₒff) .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity studies between in vitro and in vivo models?

- Methodology : Re-evaluate pharmacokinetic parameters (e.g., bioavailability, plasma protein binding) using LC-MS/MS. In vitro-in vivo extrapolation (IVIVE) models adjust for metabolic differences (e.g., hepatic microsomal stability assays). Cross-validate with 3D tumor spheroid assays to bridge gap between 2D cultures and animal models .

Q. Why do stability studies show conflicting results under varying pH conditions?

- Methodology : Perform forced degradation studies (acidic: 0.1 M HCl; basic: 0.1 M NaOH) at 40°C. Use UPLC-PDA to track degradation products (e.g., hydrolysis of the methanone group). pH-rate profiles (pH 1–13) identify degradation “hotspots” and inform formulation strategies .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.